molecular formula C13H11ClN2O3 B5417616 2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide

2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide

Cat. No. B5417616
M. Wt: 278.69 g/mol
InChI Key: AJHLYJXXDAJXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide, also known as CFEE, is a chemical compound that has been studied extensively for its potential applications in the field of medicine. This compound has been shown to possess a wide range of biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Studies have also shown that this compound can improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide. One area of focus could be the development of new cancer treatments based on this compound and other related compounds. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, more studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular pathways.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This intermediate is then reacted with 4-chloroaniline to form the desired product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.

Scientific Research Applications

2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research that has received particular attention is the use of this compound as a potential treatment for cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in this area.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c14-10-5-3-9(4-6-10)8-12(15)16-19-13(17)11-2-1-7-18-11/h1-7H,8H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHLYJXXDAJXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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